molecular formula C15H18N2O3 B2629008 4-(dimethylamino)-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide CAS No. 1396873-80-5

4-(dimethylamino)-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide

Cat. No.: B2629008
CAS No.: 1396873-80-5
M. Wt: 274.32
InChI Key: JJCCPKFLMCSPMH-UHFFFAOYSA-N
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Description

4-(Dimethylamino)-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide (CAS 1396873-80-5) is a benzamide derivative supplied for research purposes. This compound has a molecular formula of C15H18N2O3 and a molecular weight of 274.32 g/mol . The benzamide chemical class is of significant interest in medicinal chemistry and has been explored in various contexts, including the development of histone deacetylase inhibitors for potential therapeutic applications . The structural motif of this compound, featuring a furan heterocycle and a dimethylamino group, suggests its potential utility as a key intermediate or building block in organic synthesis and drug discovery projects. Researchers can utilize this compound for probing biological mechanisms, screening for novel bioactive molecules, or as a precursor for further chemical derivatization. This product is intended for research and development use in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols when handling this material.

Properties

IUPAC Name

4-(dimethylamino)-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-17(2)13-5-3-11(4-6-13)15(19)16-9-14(18)12-7-8-20-10-12/h3-8,10,14,18H,9H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJCCPKFLMCSPMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)NCC(C2=COC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylamino)-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide typically involves the reaction of 4-(dimethylamino)benzoic acid with 2-(furan-3-yl)-2-hydroxyethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(dimethylamino)-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research has indicated that compounds similar to 4-(dimethylamino)-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide exhibit promising anticancer properties. For instance, benzamide derivatives have been studied for their ability to inhibit histone deacetylases (HDACs), which are implicated in cancer progression. Such compounds can induce apoptosis in cancer cells and have shown efficacy in various cancer models .

Case Study : A study on a related benzamide compound demonstrated significant antitumor effects in clinical settings, where patients exhibited prolonged survival rates when treated with HDAC inhibitors derived from benzamide structures .

2. Neuropharmacology
The compound's structural features suggest potential applications in neuropharmacology. Compounds with similar frameworks have been investigated for their effects on neurotransmitter systems, particularly in enhancing dopaminergic signaling. This mechanism is crucial for developing treatments for neurodegenerative disorders and psychiatric conditions .

Case Study : Research on a related compound indicated that it could increase dopamine release in animal models, suggesting that derivatives of this class may be valuable in treating conditions like Parkinson's disease or schizophrenia .

Antimicrobial Properties

Recent studies have explored the antimicrobial efficacy of benzamide derivatives, including those structurally related to this compound. These compounds have demonstrated activity against various bacterial strains, making them potential candidates for developing new antibiotics.

Case Study : A series of furan-containing benzamide derivatives were tested against common pathogens, showing varying degrees of antibacterial activity, which could lead to the development of novel antimicrobial agents .

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of compounds like this compound is crucial in optimizing their biological activity. SAR studies have revealed that modifications to the furan ring and the dimethylamino group significantly influence the compound's potency and selectivity for biological targets.

ModificationEffect on Activity
Furan SubstitutionEnhanced antibacterial properties
Dimethylamino GroupIncreased neuropharmacological effects

Mechanism of Action

The mechanism of action of 4-(dimethylamino)-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, while the furan ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

N-Phenyl-2-Furohydroxamic Acid (Compound 11, )

  • Structural Differences: Replaces the dimethylamino group with a phenyl-hydroxamic acid moiety.
  • Functional Impact: The hydroxamic acid group enhances metal-chelating capacity, making it more suitable for antioxidant assays (e.g., DPPH scavenging) compared to the dimethylamino group, which primarily modulates electronic and solubility properties .

3,4,5-Trihydroxy-N-[2-(4-Hydroxyphenyl)ethyl]benzamide (THHEB, )

  • Structural Differences : Features three hydroxyl groups on the benzene ring and a 4-hydroxyphenethyl chain.
  • Functional Impact: The phenolic hydroxyls confer superior antioxidant activity (IC₅₀ = 22.8 μM for DPPH scavenging) compared to non-phenolic benzamides. The dimethylamino group in the target compound likely reduces antioxidant efficacy but improves lipophilicity and membrane permeability .

N-(4-Fluorobenzo[d]thiazol-2-yl)benzamide Derivatives ()

  • Structural Differences : Substitutes the furan ring with a fluorinated benzothiazole group.
  • Functional Impact : The benzothiazole moiety enhances sigma receptor binding (e.g., Kd = 5.80 nM for ³H-pentazocine in DU-145 cells), whereas the furan group in the target compound may prioritize interactions with oxidative stress targets .

Antioxidant Potential

  • DPPH Scavenging: THHEB (IC₅₀ = 22.8 μM) outperforms non-phenolic analogs like the target compound, where the dimethylamino group lacks radical-stabilizing hydroxyls. However, the furan ring may contribute to moderate activity via π-π interactions .
  • Lipid Peroxidation: The target compound’s activity is expected to lag behind butylated hydroxytoluene (BHT) due to the absence of sterically hindered phenolic groups .

Receptor Binding and Therapeutic Potential

  • Sigma Receptor Affinity: Radioiodinated benzamides (e.g., [¹²⁵I]PIMBA) show high tumor uptake (Bmax = 1,930 fmol/mg protein in DU-145 cells), suggesting that the target compound’s dimethylamino and furan groups could be optimized for similar diagnostic or therapeutic applications .

Physicochemical Properties

Property Target Compound THHEB () N-Phenyl-2-Furohydroxamic Acid ()
Solubility Moderate (dimethylamino) Low (phenolic hydroxyls) High (hydroxamic acid)
LogP ~2.5 (estimated) ~1.8 ~1.2
Electron-Donating Groups Dimethylamino Trihydroxybenzamide Hydroxamic acid

Biological Activity

4-(Dimethylamino)-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide is a compound of interest due to its potential biological activities, particularly in the context of cardiovascular health and cancer therapy. This article synthesizes current research findings on its biological activity, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C15_{15}H18_{18}N2_{2}O3_{3}
  • Molecular Weight : 278.31 g/mol
  • CAS Number : 1396573-12-8

Research indicates that compounds similar to this compound may influence various biological pathways:

  • Cardiovascular Effects :
    • A study evaluated the effects of a related compound, 4-hydroxy-furanyl-benzamide, on heart failure using an ischemia-reperfusion injury model. The results demonstrated a significant reduction in infarct area and left ventricular pressure (LVP), suggesting that these compounds may activate M2_2-muscarinic receptors and nitric oxide synthase enzymes, leading to improved cardiac function .
  • Cancer Therapeutics :
    • Benzamide derivatives have shown promise as inhibitors of the P2X7 receptor, which is implicated in various cancers. These compounds may modulate tumor growth by affecting cellular proliferation and apoptosis pathways .

Biological Activity Data

The following table summarizes key findings from studies on the biological activity of benzamide derivatives, including this compound:

Study Biological Activity Mechanism Reference
Ischemia-Reperfusion ModelDecreased infarct area and LVPM2_2-muscarinic receptor activation
P2X7 Receptor InhibitionReduced tumor growthInhibition of cancer cell proliferation
Kinase Inhibition StudiesModerate to high potency against RET kinaseTargeting RET signaling pathways in cancer

Case Studies

  • Cardiovascular Application :
    • In a controlled experiment using isolated rat hearts, administration of the 4-hydroxy-furanyl-benzamide derivative resulted in a significant decrease in LVP, indicating enhanced cardiac performance under ischemic conditions. The protective effects were negated by specific receptor antagonists, confirming the involvement of muscarinic receptors .
  • Cancer Research :
    • A series of benzamide derivatives were evaluated for their inhibitory effects on RET kinase activity. The most promising compound exhibited an IC50_{50} value indicating potent inhibition and was further tested in vivo, demonstrating reduced tumor size compared to controls .

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